2-Methoxy-1,3,2-dioxaphospholane
Description
Historical Context and Significance of Cyclic Phosphoesters in Chemical Synthesis
The foundational work in the field of 1,3,2-dioxaphospholanes can be traced back to the pioneering research of Arbuzov and Kabachnik. omicsonline.org Their investigations laid the groundwork for understanding the synthesis and reactivity of these cyclic phosphorus compounds. Cyclic phosphoesters, which include five-, six-, and seven-membered ring systems, have since become recognized for their distinct chemical properties and have been the subject of extensive study. acs.org
The significance of cyclic phosphoesters stems from their unique reactivity, which is largely dictated by the inherent strain in the ring system. This strain influences the stereochemistry of reactions at the phosphorus center and facilitates reactions such as ring-opening, making them versatile intermediates in synthesis. For instance, the hydrolysis of five-membered cyclic alkylphosphates proceeds through ring opening, a characteristic that has been studied using molecular mechanics calculations. rsc.org Furthermore, the development of synthetic methods utilizing cyclic phosphates has provided access to a wide range of biologically and synthetically important molecules. nih.gov The application of cyclotriphosphate as a triphosphorylation reagent in nucleotide synthesis highlights the continued importance of these cyclic structures in modern organic chemistry. nih.gov
Structural Attributes and Their Influence on Reactivity in Organophosphorus Chemistry
The reactivity of 2-Methoxy-1,3,2-dioxaphospholane is intrinsically linked to its specific structural features. As a cyclic ester of phosphorous acid, it contains a five-membered dioxaphospholane ring. This ring structure imposes conformational constraints that significantly affect the reactivity at the phosphorus atom.
The key structural attributes include a trivalent phosphorus atom, which can be readily oxidized to the pentavalent state, and the presence of a chiral phosphorus center. researchgate.net This chirality is a crucial feature in many organophosphorus compounds and plays a significant role in stereoselective synthesis. researchgate.net The five-membered ring is not planar, and its conformation influences the accessibility of the phosphorus atom to nucleophiles and electrophiles.
The inherent ring strain in the 1,3,2-dioxaphospholane system makes the P-O bonds susceptible to cleavage. This is a defining characteristic of its reactivity, particularly in ring-opening reactions. For example, in the presence of suitable catalysts, this compound 2-oxide can undergo ring-opening polymerization to yield high molecular weight polyphosphoesters. researchgate.netacs.org The mechanism of such reactions often involves a pentacoordinate phosphorus intermediate, and the stability and subsequent transformations of this intermediate are governed by the stereoelectronic properties of the cyclic structure. rsc.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formula | C₃H₇O₃P nist.gov |
| Molecular Weight | 122.0596 g/mol nist.gov |
| CAS Registry Number | 3741-36-4 nist.gov |
| Appearance | Colorless to Yellow clear liquid |
| Proton Affinity | 213.9 kcal/mol nist.gov |
| Gas Basicity | 206.2 kcal/mol nist.gov |
| Ionization Energy | 9.1 ± 0.1 eV nist.gov |
Scope and Contemporary Research Trajectories of this compound Studies
Current research involving this compound and its derivatives is broad and encompasses several key areas of chemical science. One of the most prominent applications is in polymer chemistry. The ring-opening polymerization of its oxidized form, this compound 2-oxide, provides a route to biodegradable polyphosphoesters, which are of interest for biomedical applications. researchgate.netacs.org
In organic synthesis, this compound serves as a versatile reagent. solubilityofthings.com It is used in the preparation of other organophosphorus compounds through reactions that take advantage of the reactivity of the P-O bonds. For instance, it can be a precursor for the synthesis of phosphonates and phosphates, which are important in medicinal chemistry and agrochemicals. solubilityofthings.comwikipedia.org
Furthermore, derivatives of this compound are being explored for applications in materials science and environmental chemistry. solubilityofthings.com In materials science, the incorporation of the phospholane (B1222863) moiety can impart specific properties, such as flame retardancy, to polymers. wikipedia.org In environmental applications, the reactivity of the phosphorus center is being investigated for the remediation of pollutants. solubilityofthings.com The synthesis of various substituted 1,3,2-dioxaphospholane oxides continues to be an active area of research, with studies focusing on creating novel structures with tailored properties. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound 2-oxide |
| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide |
| 2-Methoxy-1,2-oxaphospholane 2-oxide |
| 2-Ethoxy-1,2-oxaphospholane 2-oxide |
| 2-Phenyl-1,2-oxaphospholane 2-oxide |
| Phosphorus trichloride (B1173362) |
| 2-Chloro-1,3,2-dioxaphospholane (B43518) |
| Ethyl ethylene (B1197577) phosphate (B84403) |
| 2-(2,2-Dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane |
| Diethyl chlorophosphate |
| 2-Chloro-1,3,2-dioxaphospholane 2-oxide |
| Sarin |
| Glyphosate |
| Fosfomycin |
| Zoledronic acid |
| Glufosinate |
| Tetrakis(hydroxymethyl)phosphonium chloride |
| Methyl Ethylene Phosphate |
| 2-tert-Butyl-1,3,2-dioxaphospholane |
| 3-Chloroperbenzoic acid |
| Ribose-1-methylphosphonate-5-phosphate |
| 5-Phospho-ribose-1,2-cyclic phosphate |
| Ribose-1,5-bisphosphate |
| Ribose-2,5-bisphosphate |
| Ribose-5-phosphate |
| Cytidine-2',3'-cyclic phosphate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3741-36-4 |
|---|---|
Molecular Formula |
C3H7O3P |
Molecular Weight |
122.06 g/mol |
IUPAC Name |
2-methoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H7O3P/c1-4-7-5-2-3-6-7/h2-3H2,1H3 |
InChI Key |
FBOPSFFWGHLLTB-UHFFFAOYSA-N |
Canonical SMILES |
COP1OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 1,3,2 Dioxaphospholane
Established Synthetic Pathways for 1,3,2-Dioxaphospholanes and Related Compounds
The foundational methods for synthesizing 1,3,2-dioxaphospholanes primarily rely on the reaction of phosphorus (III) or phosphorus (V) halides with 1,2-diols. These methods, while effective, often necessitate careful control of reaction conditions to achieve desired products and yields.
A principal and widely utilized method for the synthesis of the 1,3,2-dioxaphospholane ring system involves the condensation reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with phosphorus trichloride (B1173362). omicsonline.orgomicsonline.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride gas that is liberated during the reaction. omicsonline.orgomicsonline.org The initial product of this reaction is 2-chloro-1,3,2-dioxaphospholane (B43518). omicsonline.orgomicsonline.org
Step 1: Ethylene glycol + Phosphorus trichloride → 2-Chloro-1,3,2-dioxaphospholane + Hydrogen chloride
Step 2: 2-Chloro-1,3,2-dioxaphospholane + Methanol + Base → 2-Methoxy-1,3,2-dioxaphospholane + Base hydrochloride
Traditional methods for synthesizing phosphinate esters often rely on phosphorus trichloride as the phosphorus source, which can lead to environmentally taxing and energy-intensive procedures. researchgate.netresearchgate.net
The oxidation of cyclic phosphites, such as this compound (a phosphite), to their corresponding cyclic phosphates is a crucial transformation in this area of chemistry. The resulting this compound 2-oxide (a phosphate) exhibits significantly different reactivity. rsc.orgbeilstein-journals.org This oxidation can be accomplished using a variety of oxidizing agents. rsc.orgtandfonline.comtandfonline.com
Historically, reagents like mercuric oxide and dinitrogen tetroxide have been employed for this purpose. rsc.org Dinitrogen tetroxide, in particular, was found to oxidize triethyl phosphite (B83602) to the phosphate (B84403) in slightly higher yields and with a simpler procedure than mercuric oxide. rsc.org More contemporary methods utilize oxaziridines, which can smoothly oxidize P(III) compounds. tandfonline.comtandfonline.com The choice of oxidizing agent can influence the stereoselectivity of the reaction, especially when dealing with chiral phosphites. tandfonline.comtandfonline.com The oxidation of cyclic phosphites is a fundamental reaction that underscores the versatility of these compounds as precursors to other important phosphorus-containing molecules. rsc.orgrsc.org
| Oxidizing Agent | Reactant | Product | Key Features |
|---|---|---|---|
| Mercuric Oxide | Cyclic Phosphites | Cyclic Phosphates | Established method for oxidation. rsc.org |
| Dinitrogen Tetroxide | Cyclic Phosphites | Cyclic Phosphates | Offers higher yields and simpler procedure than mercuric oxide for some phosphites. rsc.org |
| Oxaziridines | P(III) Compounds (including phosphites) | P(V) Compounds (including phosphates) | Smooth oxidation; can be enantioselective with chiral oxaziridines. tandfonline.comtandfonline.com |
Optimization and Modern Approaches in this compound Synthesis
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. umontreal.caflinders.edu.aupolimi.it The synthesis of cyclic phosphate monomers can be accelerated using modular flow chemistry. rsc.org This approach allows for the combination of multiple synthetic steps into a single, uninterrupted process, which can circumvent the need for isolating intermediate products. umontreal.ca
For instance, a continuous flow system can be designed for the synthesis of 2-chloro-1,3,2-dioxaphospholane, which can then be directly used in a subsequent step. rsc.org The ability to precisely control reaction parameters like temperature and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes. mit.edu This technique is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. flinders.edu.au
Careful control of the stoichiometry of reactants is crucial for maximizing the yield and purity of this compound. In the reaction of diols with phosphorus oxychloride, for example, the molar ratio of the reagents significantly influences the product distribution. semanticscholar.org By carefully controlling the amount of each reactant, it is possible to selectively form the desired product while minimizing the formation of byproducts.
This approach is particularly important in the synthesis of functionalized derivatives where multiple reactive sites are present. The use of automated systems can aid in the precise delivery of reagents, further enhancing the control over the reaction stoichiometry.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound opens up possibilities for creating a wide range of novel compounds with tailored properties. These derivatives can possess additional functionalities that can be exploited for various applications.
The reaction of 2-chloro-1,3,2-dioxaphospholane with different alcohols or amines allows for the introduction of various substituents at the phosphorus center. For example, reacting 2-chloro-1,3,2-dioxaphospholane with monoethanolamine vinyl ether can lead to the formation of 1,3,2-dioxoazaphospholane derivatives containing a reactive vinyl ether group. omicsonline.orgomicsonline.org Similarly, polyfluoroalkyl dichlorophosphates can react with 1,2- or 1,3-alkanediols to produce 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides. researchgate.net
Fundamental Reaction Mechanisms and Reactivity of 2 Methoxy 1,3,2 Dioxaphospholane
Nucleophilic Reactivity and Substitution Mechanisms at the Phosphorus Center
The phosphorus center in 2-methoxy-1,3,2-dioxaphospholane and its derivatives is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to a variety of substitution reactions. The five-membered ring structure significantly enhances the reactivity of these cyclic phosphorus esters compared to their acyclic counterparts.
Alkaline and Acid-Catalyzed Hydrolysis Kinetics and Intermediates
The hydrolysis of this compound 2-oxide is notably rapid under both alkaline and acidic conditions, proceeding at rates that are 10⁵ to 10⁸ times faster than their acyclic analogs. beilstein-journals.org This accelerated rate is a hallmark of five-membered cyclic phosphate (B84403) esters.
Under alkaline conditions, the hydrolysis follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds through a trigonal bipyramidal (TBP) phosphorane intermediate. beilstein-journals.orgresearchgate.net In this intermediate, the initial nucleophilic attack by the hydroxide ion can occur, leading to a structure where one of the endocyclic oxygen atoms occupies an apical position. beilstein-journals.orgresearchgate.net This intermediate can then undergo pseudorotation to form a more stable TBP intermediate, which subsequently collapses to the ring-opened product, β-hydroxyethyl phosphate. researchgate.net
Acid-catalyzed hydrolysis also proceeds readily, although detailed kinetic studies for the parent compound are less common in the readily available literature. However, it is known that the P-O bond cleavage in related cyclic phosphonates is significantly faster than in their acyclic analogs. beilstein-journals.org
Hydrolysis Rate Comparison:
| Compound | Relative Hydrolysis Rate |
| This compound 2-oxide | 10⁵–10⁸ times faster than acyclic analogs beilstein-journals.org |
| 2-Methoxy-1,2-oxaphospholane 2-oxide | Two orders of magnitude slower than this compound 2-oxide beilstein-journals.org |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
This compound and its derivatives react with organometallic reagents, such as Grignard reagents (RMgX), to form new phosphorus-carbon bonds. beilstein-journals.orgchemguide.co.uk The reaction of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with Grignard reagents has been shown to produce phosphonates as the sole products through a regioselective cleavage of an endocyclic P-O bond. beilstein-journals.org This approach has been extended to the synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates from related oxaphospholane precursors. beilstein-journals.orgresearchgate.net
The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic phosphorus center. chemguide.co.uk This leads to the displacement of the methoxy (B1213986) group or, more commonly, ring-opening of the dioxaphospholane ring. The specific outcome can be influenced by factors such as the nature of the Grignard reagent and the reaction conditions. For instance, in the reaction of 2-methoxy-1,3-dioxane with Grignard reagents, endocyclic cleavage is the predominant pathway. epa.gov
Pseudorotation Phenomena in Trigonal Bipyramidal Intermediates
The hydrolysis and other nucleophilic substitution reactions of this compound and its derivatives proceed through the formation of pentacoordinate trigonal bipyramidal (TBP) intermediates. beilstein-journals.orgresearchgate.net A key feature of these intermediates is their ability to undergo pseudorotation, a process that allows for the interchange of apical and equatorial ligands without breaking any bonds. researchgate.net
In the context of the alkaline hydrolysis of this compound 2-oxide, the initial TBP intermediate may have an endocyclic oxygen in an apical position. beilstein-journals.orgresearchgate.net Pseudorotation can then lead to a more stable TBP intermediate where the five-membered ring spans an equatorial and an apical position. beilstein-journals.orgresearchgate.net This rearrangement is crucial as it can influence the regioselectivity of the subsequent bond cleavage, determining which P-O bond is ultimately broken. researchgate.net However, in some related systems, such as the hydrolysis of 2-methoxy-1,2-oxaphospholane 2-oxide, the most stable TBP intermediate may not undergo pseudorotation due to a high energetic barrier, leading to a more regioselective ring-opening. beilstein-journals.orgresearchgate.net
Ring-Opening Reaction Pathways
The strain inherent in the five-membered ring of this compound makes it susceptible to ring-opening reactions under various conditions. These reactions are a dominant feature of its chemistry.
Regioselectivity of P-O Bond Cleavage
The regioselectivity of the P-O bond cleavage in ring-opening reactions of this compound derivatives is a critical aspect that determines the structure of the final product. In many cases, the ring-opening is highly regioselective.
For example, the alkaline hydrolysis of this compound 2-oxide exclusively yields the ring-opened product, β-hydroxyethyl phosphate. beilstein-journals.orgresearchgate.net This indicates a clear preference for the cleavage of one of the endocyclic P-O bonds over the exocyclic P-O (methoxy) bond. Similarly, the reaction of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with Grignard reagents proceeds with regioselective endocyclic P-O bond cleavage. beilstein-journals.org This regioselectivity is often governed by the stability of the trigonal bipyramidal intermediate and the preference for certain groups to occupy apical or equatorial positions. beilstein-journals.orgresearchgate.net
The development of regioselective ring-opening reactions of related epoxy alcohols with nucleophiles has been an area of significant interest, as the resulting polyfunctional products are valuable synthetic building blocks. clockss.org
Stereochemical Outcomes of Ring-Opening Reactions
The stereochemistry of ring-opening reactions of cyclic phosphorus compounds is a complex area of study, often involving the consideration of the stereochemistry at the phosphorus center and any chiral centers in the ring. While specific studies on the stereochemical outcome of the ring-opening of the parent this compound are not extensively detailed in the provided search results, general principles can be inferred from related systems.
The stereochemical outcome is intrinsically linked to the mechanism of the nucleophilic attack and the geometry of the resulting intermediate. For instance, in nucleophilic substitution at a chiral phosphorus center, the reaction can proceed with either inversion or retention of configuration, depending on the reaction pathway. The formation of a trigonal bipyramidal intermediate and the potential for pseudorotation play a crucial role in determining the final stereochemistry.
Polymerization Science of 2 Methoxy 1,3,2 Dioxaphospholane: Ring Opening Polymerization Rop
Initiators and Catalytic Systems for Controlled Polymerization
The controlled polymerization of 2-methoxy-1,3,2-dioxaphospholane relies on the careful selection of initiators and catalysts that can effectively promote chain growth while minimizing side reactions.
Organocatalysts (e.g., TBD, DBU, NHC)
Organocatalysts have emerged as a powerful tool for the ROP of cyclic esters, including this compound, due to their tolerance to various functional groups and the ability to produce well-defined polymers. nih.gov
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective organocatalysts for the ROP of this compound. researchgate.net The catalytic activity of TBD is notably higher than that of DBU, which suggests that thermodynamic basicity is not the only factor influencing the polymerization rate. nih.gov TBD can act as a bifunctional catalyst, functioning as both a nucleophile and a base. nih.gov
N-Heterocyclic carbenes (NHCs) have also been utilized to initiate the zwitterionic ROP of related cyclic phosphate (B84403) monomers, leading to the formation of high molecular weight poly(alkylene phosphate)s. researchgate.net
The general mechanism for organocatalyzed ROP can proceed through either an activated monomer mechanism or a nucleophilic mechanism, depending on the specific catalyst and reaction conditions. nih.gov
Metal Alkoxy Complexes (e.g., Aluminum Triisopropanolate, Magnesium Complexes)
Metal alkoxy complexes are another important class of initiators for the ROP of this compound. researchgate.net
Aluminum triisopropoxide has been shown to initiate the polymerization, with studies indicating that one molecule of the initiator produces one polymer chain. researchgate.net This suggests a controlled polymerization process, particularly at low monomer conversions. researchgate.net
Magnesium complexes , such as heteroleptic BHT-Mg(OR) complexes, have demonstrated effectiveness and versatility as ROP catalysts for various cyclic ethylene (B1197577) phosphate monomers, including those with methoxy (B1213986) substituents. rsc.org These magnesium-based catalysts can operate over a wide temperature range and facilitate fast and controlled polymerization with minimal side reactions like chain branching. rsc.org
The polymerization initiated by metal alkoxy complexes often proceeds via a coordination-insertion mechanism. researchgate.net
Role of Initiators in Chain Growth
The choice of initiator dictates whether the polymerization proceeds through a cationic, anionic, or radical mechanism. libretexts.org For instance, an alcohol initiator in the presence of an organocatalyst like DBU can initiate a living anionic ROP. acs.org The initiator can be a simple molecule like an alcohol or a more complex metal-alkoxide. The initiator's reactivity should ideally match that of the propagating chain end to ensure a controlled polymerization and narrow molecular weight distribution. acs.org The concentration of the initiator relative to the monomer is a key parameter for controlling the final molecular weight of the polymer. mdpi.com
Kinetics and Thermodynamics of this compound ROP
Understanding the kinetics and thermodynamics of the ROP of this compound is essential for controlling the polymerization process and the properties of the resulting polymer.
Rate Constants of Initiation and Propagation
Kinetic studies provide valuable insights into the rates of the individual steps of polymerization: initiation and propagation.
In the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane initiated by aluminum triisopropoxide in dichloromethane (B109758) at 25°C, the rate constant of initiation (k_i) was determined to be 6.5 x 10⁻³ mol⁻¹·L·s⁻¹, while the rate constant of propagation (k_p) was found to be 4.5 x 10⁻¹ mol⁻¹·L·s⁻¹. researchgate.net This indicates that the propagation step is significantly faster than the initiation step under these conditions.
Table 1: Rate Constants for the ROP of 2-Methoxy-2-oxo-1,3,2-dioxaphospholane
| Rate Constant | Value (mol⁻¹·L·s⁻¹) | Conditions |
| Initiation (k_i) | 6.5 x 10⁻³ | Initiator: Aluminum triisopropoxide, Solvent: Dichloromethane, Temperature: 25°C |
| Propagation (k_p) | 4.5 x 10⁻¹ | Initiator: Aluminum triisopropoxide, Solvent: Dichloromethane, Temperature: 25°C |
Reversibility and Equilibrium Considerations
The ROP of many cyclic monomers, including this compound, is a reversible process. researchgate.net This means that at any given time, both propagation (polymer chain growth) and depropagation (removal of monomer units from the chain) are occurring.
The polymerization eventually reaches an equilibrium state where the rate of propagation equals the rate of depropagation. researchgate.net At this point, there will be a certain concentration of monomer remaining, known as the equilibrium monomer concentration ([M]eq) .
The position of this equilibrium is influenced by factors such as the monomer structure, temperature, and solvent. For some cyclic phosphonates, the monomer-polymer system is dynamic in solution, allowing for selective depolymerization under dilute conditions. nih.gov
The concept of a ceiling temperature (Tc) is also relevant. Above this temperature, the rate of depropagation exceeds the rate of propagation, and polymerization does not occur to a significant extent. The thermodynamic parameters, enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, determine the ceiling temperature.
The reversibility of the polymerization can lead to a broadening of the molecular weight distribution, especially at higher conversions or elevated temperatures, due to transesterification side reactions. researchgate.net
Mechanistic Elucidation of ROP
The ring-opening polymerization of this compound can be initiated through various pathways, including anionic, cationic, and coordination-based methods. The specific mechanism of chain propagation is highly influenced by the nature of the active center that is formed.
The coordination-insertion mechanism is characteristic of ROP initiated by metal-based catalysts, such as those containing tin, zinc, or aluminum. researchgate.netnih.gov In this process, the this compound monomer first coordinates to the metal center of the initiator. Following coordination, the monomer is inserted into the metal-alkoxide bond of the initiator, which propagates the polymer chain. researchgate.netnih.gov This sequence of coordination and insertion events allows for a controlled polymerization process. Kinetic studies of similar cyclic phosphoesters have shown that the polymerization is first-order with respect to the monomer, which is consistent with this mechanism. researchgate.net
Table 1: Initiators and General Features of Coordination-Insertion ROP
| Initiator Type | Common Examples | Key Mechanistic Steps | Resulting Polymer Characteristics |
| Metal Alkoxides | Aluminum triisopropanolate, Stannous Octoate | 1. Monomer coordination to metal center. 2. Insertion into metal-alkoxide bond. | Often linear chains at low conversion, potential for control over molecular weight. |
ROP of this compound can also proceed via a pseudoanionic mechanism, typically initiated by strong nucleophiles like alkoxides. The term "pseudoanionic" reflects that the propagating species is not a free anion but an ion pair or a covalent species with significant anionic character. The propagation step involves the nucleophilic attack of the active chain end on the phosphorus atom of an incoming monomer molecule. This attack leads to the cleavage of the P-O bond within the ring, regenerating the active species at the end of the newly extended chain.
Zwitterionic ring-opening polymerization (ZROP) is another pathway for the polymerization of this compound, occurring with initiators that can form a zwitterionic species upon reacting with the monomer. For example, a nucleophilic initiator can attack the phosphorus atom, causing the ring to open and forming a species that contains both a positively charged phosphorus center and a negatively charged oxygen atom from the opened ring. This zwitterion then acts as the true initiator, adding more monomer units to propagate the chain. Depending on which end of the zwitterion is more reactive, the propagation can follow either a cationic or anionic pathway. This can result in the formation of either macrocyclic or linear polymers, depending on factors like the stability of the zwitterionic species and the specific reaction conditions.
Polymer Microstructure and Topological Control in Poly(this compound)
The physical and chemical properties of poly(this compound) are intrinsically linked to its microstructure and topology. These structural features can be manipulated by carefully selecting the polymerization conditions.
For many applications, the synthesis of linear poly(this compound) is the primary goal. This is often achieved through controlled or living polymerization techniques. By choosing appropriate initiators and reaction conditions that minimize side reactions, it is possible to produce polymers with a narrow molecular weight distribution and well-defined end-groups. For instance, polymerization initiated with aluminum triisopropanolate has been shown to produce exclusively linear chains at low monomer conversion. researchgate.net Under these controlled conditions, each initiator molecule can produce one polymer chain, a hallmark of a living system. researchgate.net
A significant challenge in the polymerization of this monomer is the propensity for chain transfer to the polymer, which introduces branching into the polymer structure. researchgate.net This side reaction occurs when a propagating chain end attacks a phosphorus atom within an already formed polymer chain, rather than a monomer. This leads to the cleavage of the polymer backbone and the creation of a new active site on the attacked chain, from which a new branch can grow. The extent of this branching is influenced by factors such as monomer concentration, temperature, and the nature of the initiator. While often viewed as an undesirable side reaction, in some contexts, controlled branching can be exploited to modify the material's properties, such as its viscosity and thermal behavior. Studies have shown that with initiators like aluminum triisopropanolate, branching becomes more prevalent as the monomer conversion increases. researchgate.net
Table 2: Effect of Conversion on Polymer Topology
| Monomer Conversion | Predominant Polymer Structure | Key Reaction |
| Low | Linear Chains | Propagation |
| High | Branched Chains | Chain Transfer to Polymer |
Genesis of Macrocyclic Polymeric Products
During the ring-opening polymerization of this compound, the formation of macrocyclic polymers is a notable phenomenon. researchgate.net These cyclic structures arise from intramolecular transesterification, a process often referred to as "backbiting," where the active end of a growing polymer chain attacks a phosphate group within the same chain. This results in the formation of a cyclic polymer and the regeneration of the active species.
The propensity for macrocyclization is influenced by several factors, including the monomer concentration, the type of catalyst used, and the reaction temperature. For sterically unhindered alkyl ethylene phosphates like methyl ethylene phosphate (MeOEP), the formation of macrocyclic products can complicate the polymerization process, even at low temperatures. researchgate.net Evidence for the formation of these cyclic polymers, particularly in lower molecular weight fractions, has been substantiated through techniques like MALDI-TOF mass spectrometry.
Impact of Transesterification Reactions on Molecular Weight Distribution
Transesterification reactions, both intermolecular and intramolecular, play a crucial role in shaping the molecular weight distribution (MWD) of poly(this compound). These reactions involve the exchange of alkoxy groups between polymer chains or within the same chain, leading to a redistribution of chain lengths.
Intermolecular transesterification, a chain transfer to polymer reaction, can lead to a broadening of the MWD. researchgate.net This occurs when the active end of one polymer chain attacks a phosphate group in another polymer chain, resulting in the cleavage of the second chain and the formation of a new, longer chain and a new active species. This process effectively scrambles the chain lengths, increasing the dispersity (Đ = Mw/Mn) of the resulting polymer. researchgate.netmdpi.com For instance, in the polymerization of sterically unhindered alkyl ethylene phosphates, transesterification can lead to a significant broadening of the MWD, even after complete monomer conversion. researchgate.net
Copolymerization Strategies Involving this compound Monomers
Copolymerization extends the range of properties and applications of polymers derived from this compound. By incorporating other monomers, it is possible to tailor the characteristics of the final material, such as its hydrophilicity, degradability, and thermal properties.
Block Copolymer Synthesis
Block copolymers containing a poly(this compound) segment can be synthesized through various controlled polymerization techniques. One common approach involves the sequential ring-opening polymerization of different cyclic monomers. For example, a block copolymer could be formed by first polymerizing this compound and then adding a second monomer, such as a cyclic ester or another cyclic phosphate, to the living polymer chains.
The synthesis of block copolymers of poly(aliphatic ester) with a clickable polyphosphoester has been reported, where 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide serves as a key reactant. sigmaaldrich.com Another strategy involves combining different polymerization mechanisms, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and a macromolecular azo coupling reaction, to create well-defined block copolymers. rsc.org This modular approach allows for the synthesis of one block with a specific end-group suitable for coupling with another pre-synthesized polymer block. rsc.org
Random Copolymer Formations
Random copolymers are synthesized by polymerizing a mixture of this compound and one or more comonomers simultaneously. The resulting polymer chain has a random distribution of the different monomer units. The properties of these copolymers are dependent on the composition and the reactivity ratios of the monomers.
For instance, the enzymatic ring-opening copolymerization of ethylene ethyl phosphate (EEP) with trimethylene carbonate (TMC) has been shown to produce random copolymers with varying glass transition temperatures depending on the monomer feed ratio. researchgate.net While this specific example uses a different alkyl ethylene phosphate, the principles are applicable to this compound.
The synthesis of random copolymers can also be achieved through free radical polymerization of a suitable comonomer mixture. For example, biocompatible amphiphilic statistical copolymers have been prepared from 2-methoxyethyl acrylate (B77674) (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). nih.gov The reactivity ratios of the monomers in such systems determine the final copolymer composition and microstructure. nih.gov The characterization of random copolymers often involves techniques like 1H NMR spectroscopy to determine the copolymer composition and FTIR spectroscopy to analyze functional groups and interactions like hydrogen bonding. researchgate.net
Interactive Data Table: Monomer Reactivity Ratios in Random Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 x r2 | Copolymerization Type |
| 2-Methoxyethyl acrylate (MEA) | 2-Methacryloyloxyethyl phosphorylcholine (MPC) | 0.53 | 2.21 | 1.17 | Statistical |
| Data sourced from a study on the synthesis of biocompatible amphiphilic statistical copolymers. nih.gov |
Stereochemical Aspects in 2 Methoxy 1,3,2 Dioxaphospholane Chemistry
Chirogenic Phosphorus Centers in Dioxaphospholane Systems
The phosphorus atom in 2-methoxy-1,3,2-dioxaphospholane and its derivatives is a potential chirogenic center. researchgate.net The arrangement of the four different substituents—the methoxy (B1213986) group, the two ring oxygens, and a lone pair of electrons or an additional substituent in the case of P(V) species—around the phosphorus atom can lead to the existence of enantiomers. This inherent chirality is a cornerstone of the stereochemistry of these compounds.
The synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates can be achieved through the stereoselective nucleophilic ring-opening of related oxaphospholane precursors. For instance, the reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide and 2-phenyl-1,2-oxaphospholane 2-oxide with various Grignard reagents can produce P-chirogenic (±)-phosphorus oxide derivatives. researchgate.net
The three-dimensional structure of the electron orbitals of the phosphorus atom is a key factor in the chirality of many organophosphorus compounds, including dioxaphospholanes. researchgate.net This makes them valuable building blocks in asymmetric synthesis, where the controlled introduction of a specific stereoisomer is crucial.
Asymmetric Synthesis and Stereoselective Transformations
The development of methods for the asymmetric synthesis of 1,3,2-dioxaphospholane derivatives is an active area of research. These methods aim to produce enantiomerically enriched products, which are valuable in various applications, including as ligands in asymmetric catalysis and as precursors for biologically active molecules.
One notable approach to asymmetric synthesis involves the stereoselective opening of enantiomerically enriched oxetanes with hydrogen peroxide. This is followed by the conversion of the resulting 4-hydroperoxy-2-alkanols to 3-alkoxy-1,2-dioxolanes and subsequent Lewis acid-mediated homologation. nih.gov While this example pertains to 1,2-dioxolanes, the principles of stereoselective ring-opening and functionalization can be conceptually applied to the synthesis of chiral dioxaphospholanes.
Furthermore, stereoselective transformations of existing dioxaphospholane rings are crucial for accessing a diversity of stereoisomers. For example, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. mdpi.com This reaction proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, highlighting the potential for controlling stereochemistry during the functionalization of related heterocyclic systems. mdpi.com
Conformational Analysis and Stereoisomerization of Dioxaphospholane Rings
The five-membered 1,3,2-dioxaphospholane ring is not planar and exists in various conformations, typically envelope (E) and twist (T) forms. The substituents on both the phosphorus and carbon atoms of the ring significantly influence the preferred conformation and the energy barriers between different conformers.
Conformational analysis of these rings can be performed using a combination of experimental techniques, such as NMR spectroscopy and dipole moment measurements, and computational methods like Density Functional Theory (DFT). For instance, a conformational analysis of 1,3,2-dioxaphospholane-2-yl-2,2,2-trifluoroacetate was carried out using the dipole moment method and DFT calculations (B3LYP/6-31G*). researchgate.net
Stereoisomerization, the interconversion between different stereoisomers, is a key process in dioxaphospholane chemistry. This can involve inversion of configuration at the phosphorus center or changes in the ring conformation. The mechanisms of these stereoisomerizations are of fundamental interest and can be influenced by factors such as temperature and the presence of catalysts.
For example, the isomerization of diastereoisomeric 4-(2'-chloro-3'-methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes with titanium(IV) chloride proceeds with high stereoselectivity, yielding specific benzopyran products. researchgate.net The conformation of the resulting dihydropyran ring is dictated by the minimization of steric interactions. researchgate.net These studies on related dioxolane systems provide valuable insights into the principles that govern the stereochemical outcomes of reactions involving five-membered heterocyclic rings.
Advanced Spectroscopic and Computational Characterization of 2 Methoxy 1,3,2 Dioxaphospholane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2-Methoxy-1,3,2-dioxaphospholane and for investigating the mechanisms of its reactions. nih.gov As a non-destructive technique, it allows for the quantitative analysis of reaction mixtures over time, providing exquisite structural detail. nih.goved.ac.uk
Structural Elucidation: The primary structure of the monomer can be unequivocally confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons in the dioxaphospholane ring and the methoxy (B1213986) group provide a distinct fingerprint of the molecule. For analogous structures like 2-methoxy-1,3-dioxolane, ¹H and ¹³C NMR spectra have been simulated using the gauge-independent atomic orbital (GIAO) method to compare theoretical chemical shifts with experimental data, a technique equally applicable here. longdom.orgresearchgate.net
Mechanistic Investigations: NMR is uniquely suited for studying reaction mechanisms in solution. ed.ac.uk For the ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers, in situ NMR monitoring is frequently employed. nih.gov By acquiring spectra at various time points, researchers can track the disappearance of the monomer and the appearance of the corresponding polymer, allowing for detailed kinetic analysis. researchgate.net Techniques available for such mechanistic studies include:
Reaction Monitoring: Tracking the concentration changes of reactants, intermediates, and products over time. nih.gov
Kinetic Analysis: Determining reaction rates and orders from temporal concentration data. nih.gov
Isotope Labeling: Using isotopes (e.g., ²H, ¹³C) to trace the path of atoms throughout a reaction. nih.gov
Diffusion-Ordered Spectroscopy (DOSY): Differentiating species in a mixture based on their diffusion coefficients, which correlate with size. This is useful for distinguishing monomer, polymer, and catalyst. nih.gov
| NMR Nucleus/Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Structural confirmation and kinetic studies | Chemical shifts of ethylene (B1197577) and methoxy protons; monomer conversion rate. | researchgate.net |
| ¹³C NMR | Structural confirmation | Chemical shifts of ethylene and methoxy carbons. | researchgate.net |
| ³¹P NMR | Structural and mechanistic analysis | Chemical shift differentiates the monomer from the polymer backbone; detects side products. | nih.gov |
| DOSY | Analysis of reaction mixture | Separates signals of molecules based on size (e.g., monomer vs. polymer). | nih.gov |
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Polymer Analysis
Once polymerization of this compound is achieved, the resulting polyphosphoesters require detailed characterization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a premier technique for analyzing synthetic polymers. wpmucdn.com It is a soft ionization method that causes minimal fragmentation, making it ideal for large molecules. wpmucdn.comnih.gov
The key advantages of MALDI-TOF MS for polymer analysis include its high mass range, tolerance for salts, and its ability to resolve issues of solubility and solvent compatibility that can affect other methods. wpmucdn.com Analysis of the resulting mass spectrum provides crucial information on the polymer sample, such as:
Molecular Weight Distribution: Calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). nih.gov
End-Group Analysis: The high mass accuracy allows for the identification of the chemical structures at the ends of the polymer chains, confirming the initiation and termination mechanisms. researchgate.net
Product Confirmation: Verifying the structure of the repeating monomer unit within the polymer. researchgate.net
For polyphosphoesters, MALDI-TOF analysis typically involves co-crystallizing the polymer with a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing agent (e.g., a sodium or silver salt) to promote the formation of single-charged ions. researchgate.netfrontiersin.org
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Molecular Weight (Mn, Mw) | The average molecular weight of the polymer chains, calculated from the distribution of oligomer peaks. | Directly relates to the physical and material properties of the polymer. | nih.gov |
| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution. | Indicates the uniformity of the polymer chains. A value close to 1.0 suggests a well-controlled polymerization. | nih.gov |
| End-Group Mass | The mass of the chemical groups at the termini of the polymer chains. | Provides direct evidence of the initiation and termination steps in the polymerization mechanism. | researchgate.net |
| Repeating Unit Mass | The mass difference between adjacent peaks in the spectrum. | Confirms the chemical identity of the monomer unit incorporated into the polymer chain. | researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the bonding and conformational structure of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and the nature of its chemical bonds. longdom.org
A detailed vibrational analysis, often supported by computational calculations, can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net For this compound, key vibrational modes include C-H, C-O, C-C, P-O, and P=O (in its oxidized form) stretches. The analysis of a structurally similar compound, 2-methoxy-1,3-dioxolane, shows characteristic bands for CH₂ stretching (2800-3000 cm⁻¹), CH₂ scissoring (~1450 cm⁻¹), and C-O stretching (900-1100 cm⁻¹). longdom.org For the dioxaphospholane ring, additional strong bands corresponding to the P-O-C symmetric and asymmetric stretches would be expected, typically in the 1050-970 cm⁻¹ and 850-750 cm⁻¹ regions, respectively.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| Asymmetric/Symmetric CH₂ Stretching | 2800 - 3000 | -O-CH₂-CH₂-O- | longdom.org |
| CH₂ Scissoring | 1435 - 1490 | -O-CH₂-CH₂-O- | longdom.org |
| C-O Stretching | 920 - 1076 | Ring C-O | longdom.org |
| P-O-C Asymmetric Stretching | 970 - 1050 | Ring P-O-C | [Analogous Systems] |
| P-O-C Symmetric Stretching | 750 - 850 | Ring P-O-C | [Analogous Systems] |
| P-O Stretching | 700 - 800 | Exocyclic P-O-CH₃ | [Analogous Systems] |
Quantum Chemical Computations (e.g., DFT) in Mechanistic and Energetic Investigations
Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for gaining deep insight into aspects of chemical reactions that are difficult or impossible to observe experimentally. diva-portal.org These calculations can model molecular structures, energies, and vibrational frequencies, providing a theoretical framework to understand reaction mechanisms and energetics. researchgate.net
For the ring-opening polymerization of cyclic phosphates, DFT has been used to calculate the reaction profiles for both the polymerization and competing side reactions. researchgate.net
A chemical reaction proceeds from reactants to products through a series of molecular configurations along a reaction coordinate. A reaction profile is a plot of the energy of the system versus this reaction coordinate. diva-portal.org The highest point on this path is the transition state (TS), which represents the energetic bottleneck of the reaction. diva-portal.org
Using DFT, researchers can calculate the geometries and energies of the reactants, products, any intermediates, and the crucial transition states. researchgate.net Locating the transition state and confirming it by identifying a single imaginary vibrational frequency is a critical step in confirming the proposed mechanism. youtube.com For the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane (a close analogue), DFT calculations have been performed to map the entire reaction profile of the ring-opening process. researchgate.net
A key application of DFT in this context is the calculation of activation energies (energetic barriers) for different reaction pathways. By comparing the energetic barrier for the desired ring-opening polymerization (ROP) with those of potential side reactions, such as transesterification (TE), researchers can predict the conditions under which the desired reaction will dominate.
A study on the ROP of 2-methoxy-2-oxo-1,3,2-dioxaphospholane found that the activation energy for the main polymerization reaction is significantly lower than that for the transesterification side reaction, which leads to branching and changes in molecular weight. researchgate.net This computational finding helps to explain experimental observations where transesterification becomes more prominent after the initial monomer has been consumed. researchgate.net
| Reaction | Description | Calculated Activation Energy Barrier | Significance | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | The desired reaction leading to linear polymer chain growth. | Lower Barrier | This is the kinetically favored pathway for monomer consumption. | researchgate.net |
| Transesterification (TE) | A side reaction involving chain transfer to the polymer, leading to branching. | 10–13 kcal/mol higher than ROP | This reaction is slower but can occur after monomer is depleted, affecting the final polymer structure. | researchgate.net |
Research Applications and Emerging Potentials of 2 Methoxy 1,3,2 Dioxaphospholane Derived Materials
Precursors for the Synthesis of Complex Organophosphorus Compounds
2-Methoxy-1,3,2-dioxaphospholane and its derivatives are instrumental as precursors in the synthesis of complex organophosphorus compounds. rsc.orgresearchgate.netacs.org The reactivity of the phosphorus center enables the controlled formation of new phosphorus-carbon and phosphorus-oxygen bonds, which is fundamental to creating a diverse range of molecules with specific functionalities.
Controlled Synthesis of Phosphonates and Phosphates
The ring-opening reactions of this compound and its analogs provide a reliable method for the controlled synthesis of phosphonates and phosphates. rsc.org These reactions can be initiated by various nucleophiles, leading to the selective cleavage of the P-O bond within the dioxaphospholane ring. This controlled reactivity allows for the precise introduction of phosphate (B84403) and phosphonate (B1237965) moieties into a variety of organic molecules. For instance, the reaction with alcohols can yield valuable phosphate esters.
This synthetic strategy is particularly advantageous as it often proceeds under mild conditions, preserving other functional groups within the target molecule. The resulting phosphonates and phosphates are key components in numerous applications, ranging from pharmaceuticals to agrochemicals. solubilityofthings.com
Development of Biologically Relevant Phosphorus-Containing Molecules
The development of biologically relevant molecules containing phosphorus is a significant area of research where this compound plays a crucial role. acs.org Many essential biological molecules, such as nucleic acids and adenosine (B11128) phosphates, contain phosphorus. researchgate.net The ability to synthesize analogs of these molecules is vital for studying biological processes and developing new therapeutic agents.
Models of simple teichoic acids, which are components of bacterial cell walls, have been prepared using ring-opening polymerization of related cyclic phosphites. researchgate.net This approach allows for the creation of polymers with a structure similar to that of deoxyribonucleic acid, but without the bases. researchgate.net Such synthetic analogs are invaluable tools for biological and biomedical research.
Tailoring Polymeric Materials with Specific Architectures and Functionalities
The ring-opening polymerization (ROP) of this compound and its derivatives is a powerful technique for creating polymeric materials with precisely controlled architectures and functionalities. rsc.orgresearchgate.netutwente.nl This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Poly(phosphoester)s as Versatile Polymeric Scaffolds
Poly(phosphoester)s (PPEs) are a class of polymers synthesized from cyclic phosphate monomers like this compound. utwente.nl These polymers are gaining significant attention as versatile scaffolds in materials science and biomedicine. A key advantage of PPEs is the potential to tailor their chemical and physical properties by modifying the side chains attached to the phosphorus atom. rsc.org
The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane can be initiated with catalysts like aluminum triisopropanolate, leading to the formation of linear polymer chains at low conversion. researchgate.net As the reaction progresses, chain transfer to the polymer can result in branched structures. researchgate.net This control over the polymer architecture is crucial for designing materials with specific properties.
| Monomer | Resulting Polymer | Key Features | Reference |
|---|---|---|---|
| 2-methoxy-2-oxo-1,3,2-dioxaphospholane | Poly(methyl ethylene (B1197577) phosphate) (PMEP) | Forms linear chains, can be branched at higher conversions. | researchgate.net |
| 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) | Poly(ethyl ethylene phosphate) | Water-soluble polyester. | rsc.org |
| 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP) | PPE with acetal-protected side chains | Deprotection releases two hydroxyl groups per repeating unit. | utwente.nl |
| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | PPE with benzyl-protected hydroxyl groups | Deprotection releases a single primary hydroxyl group per repeating unit. | rsc.org |
Functionalization Strategies for Poly(this compound)
The functionalization of polymers derived from this compound is a key strategy for creating materials with tailored properties. utwente.nl One approach involves the copolymerization of different cyclic phosphate monomers. For example, by copolymerizing a monomer with a protected functional group, such as a hydroxyl group, with a simpler monomer, the number of functional groups along the polymer chain can be precisely controlled. rsc.org
Another powerful technique is the post-polymerization modification of the polymer side chains. This allows for the introduction of a wide variety of functional groups, enabling the creation of materials for specific applications. The ability to introduce multiple, orthogonally protected functional groups opens up possibilities for creating highly complex and multifunctional materials. utwente.nlrsc.org
Integration into Advanced Materials Science Research (e.g., metal separation, polymer therapeutics)
The unique properties of polymers derived from this compound make them promising candidates for a range of advanced applications. The presence of phosphonate groups in the polymer backbone can lead to strong interactions with metal ions, suggesting potential applications in metal separation and recycling. researchgate.net It has been shown that increasing the density of phosphonate ligands can enhance the maximum retention capacity for metal ions through electrostatic interactions. researchgate.net
In the field of biomedical applications, poly(phosphoester)s are being explored as polymer therapeutics. rsc.org Their biocompatibility and the ability to precisely control their structure and functionality make them attractive for applications such as drug delivery. bohrium.comresearchgate.net The development of multifunctional poly(phosphoester)s with orthogonally protected side chains is a significant step towards creating sophisticated polymer therapeutics. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-1,3,2-dioxaphospholane, and how can reaction conditions be optimized for higher purity?
- Methodology : The compound is typically synthesized via condensation of 2-chloro-4-methyl-1,3,2-dioxaphospholane with methanol in the presence of a base like triethylamine (NEt₃). Reaction time and stoichiometric ratios are critical; extended reaction times may improve yield but require careful monitoring to avoid side reactions. Purity is verified using ³¹P NMR and elemental analysis .
- Data : Diastereoisomeric mixtures (41:59 ratio) can form, necessitating chromatographic separation or recrystallization for isolation of the desired product .
Q. How is this compound characterized structurally and functionally in academic research?
- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is pivotal for confirming structure and purity. For example, ³¹P NMR detects phosphorus environments, while ¹H NMR resolves spin systems in complex derivatives. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) assess molecular weight and thermal behavior in polymerized forms .
- Key Findings : The compound’s ³¹P NMR chemical shift typically ranges between δ +10 to +20 ppm, depending on substituents and solvent effects .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Handling : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis. Use corrosion-resistant gloves (e.g., nitrile) and eye protection due to its corrosive nature. Work in a fume hood to avoid inhalation of vapors .
- Hazard Data : Classified as UN 3265 (Corrosive Liquid, Acidic), with a melting point of 12–14°C and flashpoint of 113°C .
Advanced Research Questions
Q. How does the alkoxy substituent on this compound influence copolymerization kinetics with ethylene oxide (EO)?
- Mechanistic Insight : The methoxy group does not significantly alter copolymerization activity compared to ethoxy or isopropoxy analogs. However, it affects sequence distribution. For example, EO-2-Methoxy copolymers exhibit random sequences, while bulkier substituents (e.g., ethoxy) lead to gradient structures .
- Data : Copolymers achieve high molecular weights (Mn = 1.9×10⁴–4.1×10⁴) with narrow dispersity (Đ = 1.83–2.10) using i-Bu₃Al/H₃PO₄/DBU catalysts at 60°C .
Q. What role does this compound play in hydrolysis studies, and how are intermediates characterized?
- Reaction Pathway : Hydrolysis proceeds via a trigonal bipyramidal (TBP) intermediate, with endocyclic cleavage producing β-hydroxyethylphosphate. Rates are 10⁵–10⁸ times faster than acyclic analogs due to ring strain .
- Analytical Tools : Time-resolved ³¹P NMR and mass spectrometry track intermediate formation. Hydrolysis half-lives vary from minutes to years, depending on pH and temperature .
Q. How does this compound behave in transition metal complexes, and what insights do ³¹P NMR couplings provide?
- Coordination Chemistry : The compound forms complexes with Pt(II) and Pd(II), where ³¹P NMR reveals coupling constants (¹J(Pt-P)) correlating with ligand basicity. Cis-trans isomerism in complexes is distinguishable via ³¹P signal splitting .
- Example : In [Pt(PPh₃)₂(C₂H₄)] complexes, ¹J(Pt-P) values range 2500–3500 Hz, reflecting electronic effects of substituents .
Q. Can this compound derivatives act as phosphitylation reagents for lignin analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
